

Introduction: The Role of Nickel in Olivine as a Geochemical Tracer

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Olivine, a primary silicate mineral in mafic and ultramafic rocks, serves as a crucial recorder of magmatic processes within the Earth's crust and mantle.[1] Among the trace elements it incorporates, nickel (Ni) is of paramount significance. Due to its compatible and chalcophile nature, the concentration of nickel in **olivine** provides profound insights into a wide range of geological processes.[2] It is extensively used as a petrogenetic indicator to understand mantle magma sources, deep-seated petrogenetic events, fractional crystallization, magma mixing, and, critically, the formation of magmatic nickel-copper (Ni-Cu) sulfide ore deposits.[1][2] This technical guide provides a comprehensive overview of the geochemical importance of nickel in **olivine**, detailing the thermodynamic principles of its partitioning, its application in diffusion chronometry, and the analytical and experimental methodologies that underpin its study.

Nickel in Olivine as a Petrogenetic Indicator

The nickel content of **olivine**, often evaluated in conjunction with its forsterite (Fo) content ($Mg\# = Mg/(Mg+Fe)$), is a powerful tool for deciphering the history of a magma.[3]

Fractional Crystallization and Magma Mixing

During the fractional crystallization of a mafic magma, both nickel and magnesium are preferentially incorporated into the **olivine** structure. This results in a characteristic trend of decreasing Ni and Fo content in the crystallizing **olivine** as the magma evolves.[2][4] Deviations from this simple fractional crystallization trend can indicate processes like magma recharge and mixing, where a more primitive, high-Ni magma replenishes a fractionated magma chamber.[1]

Mantle Source Characterization

The initial Ni content of **olivine** crystallizing from a primary magma is a function of the magma's source in the mantle.[1] For instance, **olivines** from magmas generated by the melting of a peridotite source at great depths, such as Archean komatiites, exhibit Ni contents and Mg numbers consistent with this origin.[3] Variations in Ni content can be linked to the depth and temperature of melting, as well as the mineralogy of the mantle source, such as the presence of pyroxene-rich regions.[1] **Olivines** in mantle peridotites themselves provide a narrative of Earth's early magmatic history, with Ni contents largely established during crystallization in a primordial magma ocean.[3]

Sulfide Saturation and Ore Genesis

Nickel is strongly chalcophile, meaning it has a high affinity for sulfide melts.[2] In a silicate magma, Ni partitions strongly into both **olivine** and any immiscible sulfide liquid that may form. [2] The partition coefficient of Ni into a sulfide melt is significantly higher than into **olivine**. Consequently, if a magma reaches sulfide saturation and begins to segregate a sulfide liquid, the remaining silicate melt will become depleted in Ni. **Olivine** crystallizing from this Ni-depleted magma will, in turn, have a lower Ni content than would be expected for its Fo content based on a normal fractional crystallization trend.[5] This depletion is a key indicator used in mineral exploration to identify mafic-ultramafic intrusions that may host magmatic Ni-Cu sulfide deposits.[2]

However, the relationship is not always straightforward. Multiple factors can influence the final Ni content in **olivine**, including the ratio of silicate magma to sulfide liquid (R-factor), post-cumulus re-equilibration with trapped melt, and magma mixing.[5][6] In some mineralized intrusions, anomalously high-Ni **olivines** are found, which may result from the re-entrainment of primitive, Ni-rich sulfides into a more evolved magma.[7]

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Thermodynamics of Nickel Partitioning

The distribution of nickel between **olivine** and silicate melt is governed by the partition coefficient, D_{Ni} , defined as the weight ratio of Ni in **olivine** to that in the coexisting melt.

The Olivine-Melt Partition Coefficient (D_{Ni})

D_{Ni} is a fundamental parameter in petrology and is significantly greater than one, highlighting Ni's compatible behavior in **olivine** during magmatic processes.^[8] Its value is not constant and depends on several physical and chemical variables.

Factors Influencing D_{Ni}

- **Temperature:** D_{Ni} is strongly dependent on temperature. As temperature increases, D_{Ni} decreases.^{[8][9]} For example, for a mid-ocean ridge basalt (MORB) composition with ~18 wt% MgO, D_{Ni} decreases from 5.0 to 3.8 as the temperature rises from 1400 to 1550°C.^[10] This inverse relationship means that **olivine** crystallizing from a high-temperature melt (like a komatiite) will have a lower D_{Ni} than **olivine** crystallizing from a cooler basaltic melt.^[10]
- **Pressure:** The effect of pressure on D_{Ni} is less pronounced than temperature. Some studies have shown that partition coefficients are pressure-dependent.^{[11][12]}
- **Melt Composition:** The composition of the silicate melt, particularly its MgO and SiO₂ content, also influences D_{Ni}.^{[13][14]} Experiments have shown that for a given temperature, D_{Ni} varies with melt composition. For instance, Ni partition coefficients measured in experiments involving siliceous eclogite partial melts are significantly larger than for basaltic melts.^[13]
- **Nickel Concentration:** For Ni concentrations up to about 1000 ppm in forsterite, the partitioning follows Henry's law, meaning D_{Ni} is independent of the Ni concentration.^{[11][12]}

Parameter	Effect on DNiol/melt	Quantitative Example/Range	Reference
Temperature	Inverse relationship (DNi decreases as T increases)	For a MORB melt, DNi decreases from 5.0 at 1400°C to 3.8 at 1550°C.	[9][10]
KNi (wt.%NiOol/wt.%NiOli q) ranges from 5.9 at 1400°C to 29 at 1100°C.	[8]		
Pressure	Moderate dependence	DNi is pressure-dependent from 1 atm to 20 kbar.	[11][12]
Melt Composition	DNi depends on melt structure and composition (e.g., SiO ₂ , MgO).	Partition coefficients are significantly larger for siliceous eclogite partial melts than for basalt.	[13][14]
Ni Concentration	Independent of Ni content up to ~1000 ppm in forsterite (Henry's Law).	DNi is independent of Ni content until 1000 ppm Ni is dissolved in forsterite.	[11][12]

Diffusion Chronometry

Zoning of nickel and other elements (like Fe-Mg) within **olivine** crystals can be used to determine the timescales of magmatic processes, a technique known as diffusion chronometry. [15] When an **olivine** crystal is no longer in equilibrium with the surrounding melt (e.g., due to magma mixing), elements will diffuse across the crystal-melt boundary to re-establish equilibrium. Because Ni diffuses at a different rate than Fe-Mg, the resulting compositional profiles can be modeled to calculate the duration of this disequilibrium period.[4][16]

This method can constrain the time between magma mixing events and subsequent eruption. [15] The interpretation of Fo-Ni trends is critical; fractional crystallization typically produces a concave-up trend on a Fo vs. Ni plot, whereas protracted diffusion in cases where Ni diffusivity is lower than Fe-Mg interdiffusion can produce a contrasting concave-down trend.[4][17]

Analytical Methodologies

Accurate determination of nickel concentrations in **olivine** is fundamental to its geochemical application.

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Electron Probe Micro-Analysis (EPMA)

EPMA is a widely used technique for obtaining major and minor element compositions of **olivine**, including nickel.[2][18] It uses a focused beam of electrons to generate characteristic X-rays from a small spot on the sample. The intensities of these X-rays are proportional to the concentrations of the elements present. EPMA offers high spatial resolution and accuracy for elements like Ni, typically reported down to hundreds of ppm with precisions around 5–10%.[2]

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

For measuring trace element concentrations and creating detailed compositional profiles across **olivine** grains for diffusion studies, LA-ICP-MS is the preferred method.[19] This technique uses a laser to ablate a small amount of material from the sample surface, which is then transported into an ICP-MS for elemental and isotopic analysis. It offers lower detection limits than EPMA, making it ideal for detailed trace element work, including the measurement of diffusion profiles for Mn, Co, and Ni.[19]

Experimental Protocols

Experimental petrology provides the fundamental data on partition coefficients and diffusion rates needed to interpret natural observations.

High-Pressure, High-Temperature Partitioning Experiments

These experiments are designed to determine the D_{Ni} between **olivine** and silicate melt under controlled conditions.

- Objective: To measure the equilibrium distribution of Ni between **olivine** and a silicate melt at specific pressures (P) and temperatures (T).
- Methodology:
 - Starting Materials: A synthetic or natural basaltic glass powder is mixed with a known amount of NiO. This mixture can be encapsulated with a natural **olivine** crystal (e.g., San Carlos **olivine**) or allowed to crystallize its own **olivine**.[\[10\]](#)[\[13\]](#)
 - Encapsulation: To prevent the loss of volatile elements and control redox conditions, the starting materials are sealed in a noble metal capsule (e.g., platinum). To prevent the loss of Ni to the capsule, a graphite inner capsule or an "**olivine** crucible" design may be used, where the melt is surrounded by powdered **olivine**.[\[10\]](#)
 - Apparatus: Experiments are conducted in high-P-T apparatus such as a piston-cylinder press (for pressures up to ~4 GPa) or a multi-anvil press (for higher pressures). Temperature is controlled with a thermocouple.
 - Experimental Run: The capsule is brought to the desired P and T and held for a duration sufficient to attain equilibrium between the **olivine** and melt (typically hours to days).
 - Quenching: The experiment is rapidly cooled (quenched) to preserve the high-temperature phases (**olivine** and glass).
 - Analysis: The run product (**olivine** crystals and quenched glass) is mounted, polished, and analyzed by EPMA or LA-ICP-MS to determine the Ni concentrations in each phase, from which D_{Ni} is calculated.[\[10\]](#)

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Conclusion

Nickel in **olivine** is a cornerstone of modern petrology and economic geology. Its concentration and relationship with forsterite content provide a robust framework for interpreting a vast array of magmatic processes. From tracing the evolution of magmas through fractional crystallization and mixing[1] to identifying potential Ni-Cu sulfide ore bodies[2] and constraining the timescales of volcanic plumbing systems,[15] the geochemical significance of nickel in **olivine** is both broad and deep. Continued research, particularly through high-precision analytical techniques and refined experimental studies, will further enhance our ability to read the detailed magmatic histories recorded by this critical mineral.

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